molecular formula C9H9NNa2O3 B15285529 disodium (2S)-2-amino-3-(4-oxidophenyl)propanoate

disodium (2S)-2-amino-3-(4-oxidophenyl)propanoate

Cat. No.: B15285529
M. Wt: 225.15 g/mol
InChI Key: ASIYFCYUCMQNGK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

L-Tyrosine disodium salt is a derivative of the amino acid L-tyrosine, which is one of the twenty standard amino acids used by cells to synthesize proteins. L-tyrosine is a non-essential amino acid, meaning it can be synthesized by the human body from phenylalanine. The disodium salt form of L-tyrosine is often used in scientific research and industrial applications due to its enhanced solubility compared to L-tyrosine itself .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Tyrosine disodium salt can be synthesized through the neutralization of L-tyrosine with sodium hydroxide. The reaction typically involves dissolving L-tyrosine in water and then adding sodium hydroxide to the solution until the desired pH is achieved. The solution is then evaporated to yield L-tyrosine disodium salt .

Industrial Production Methods

In industrial settings, L-tyrosine disodium salt is produced using similar methods but on a larger scale. The process involves the use of large reactors where L-tyrosine is dissolved in water, and sodium hydroxide is added. The mixture is then concentrated and crystallized to obtain the final product .

Scientific Research Applications

Mechanism of Action

L-Tyrosine disodium salt exerts its effects primarily through its role as a precursor in the biosynthesis of neurotransmitters. The phenolic hydroxyl group of L-tyrosine can be phosphorylated, which is a key step in cell signaling pathways. Phosphorylation of L-tyrosine residues in proteins is essential for the regulation of various cellular processes, including cell growth, differentiation, and metabolism .

Properties

IUPAC Name

disodium;2-amino-3-(4-oxidophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.2Na/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;/h1-4,8,11H,5,10H2,(H,12,13);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIYFCYUCMQNGK-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)[O-])N)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NNa2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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